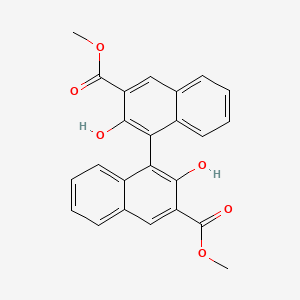

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

Description

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate (CAS: 18531-91-4) is a chiral binaphthyl derivative featuring hydroxyl and dimethyl carboxylate groups at the 2,2' and 3,3' positions, respectively. Its rigid binaphthalene backbone and stereochemical configuration make it a valuable scaffold in asymmetric catalysis and chiral ligand design . The compound is commercially available with high purity (≥98%) and is typically synthesized via ortho-directed functionalization of binaphthol precursors, leveraging methoxy or carboxylate groups as directing moieties . Its enantiomeric purity and steric bulk are critical for applications in stereoselective reactions, such as oxidative couplings or phase-transfer catalysis .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOGIYZPQMECLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69678-00-8, 18531-91-4 | |

| Record name | (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate typically involves the following steps:

Bromination: : The starting material, 1,1'-binaphthalene, undergoes bromination to introduce bromine atoms at the desired positions.

Hydroxylation: : The brominated compound is then subjected to hydroxylation to introduce hydroxyl groups at the 2 and 2' positions.

Carboxylation: : Finally, the hydroxylated compound is carboxylated to introduce carboxylate groups at the 3 and 3' positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: undergoes various types of chemical reactions, including:

Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: : The carboxylate groups can be reduced to alcohols or aldehydes.

Substitution: : The compound can undergo nucleophilic substitution reactions at the bromine or hydroxyl positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of ketones, carboxylic acids, and esters.

Reduction: : Formation of alcohols and aldehydes.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate: has a wide range of applications in scientific research, including:

Chemistry: : Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: : Employed in the study of enzyme mechanisms and protein interactions due to its chiral properties.

Medicine: : Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

Industry: : Utilized in the production of chiral materials and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects through its chiral structure, which allows it to interact with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and selectivity of chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 2: Thermal and Solubility Properties

Biological Activity

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate (CAS No. 18531-91-4) is a chiral organic compound recognized for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by various studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 402.403 g/mol

- Melting Point : 245-248 °C

- Boiling Point : 539.8 °C (predicted)

- Density : 1.361 g/cm³

This compound features two hydroxyl groups and two carboxylate groups attached to a binaphthalene backbone, contributing to its unique biological activities .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit enzymes involved in oxidative stress pathways, which are critical in the development of various diseases linked to oxidative damage.

The compound's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in cellular models .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects. It has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Inhibition of COX Enzymes

A study conducted on macrophage cell lines treated with this compound showed a significant reduction in COX-2 expression levels compared to untreated controls. This suggests its potential application in treating inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms.

Cytotoxicity Assays

In vitro cytotoxicity assays have revealed that this compound exhibits significant activity against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 9.71 |

| HCT-116 | 7.36 |

| PC3 | 2.29 |

These results indicate that the compound has a stronger cytotoxic effect on prostate cancer cells compared to breast cancer cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Q & A

Basic: What are the key considerations for synthesizing enantiopure (R)-(+)-dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate?

Methodological Answer:

Enantiopure synthesis requires chiral resolution or asymmetric catalysis. A common approach involves starting with a racemic binaphthol derivative and using chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, solvothermal methods with methanol/water mixtures can yield single crystals for structural confirmation via X-ray diffraction . Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) or circular dichroism (CD) spectroscopy is critical to verify enantiomeric excess (>99%).

Advanced: How does the ligand’s conformation influence its coordination behavior in d⁽¹⁰⁾ metal complexes?

Methodological Answer:

The dihydroxy and dicarboxylate groups enable chelation with metals like Cd(II) or Zn(II), forming clusters or coordination polymers. The ligand’s axial chirality dictates the geometry of metal centers. For instance, in [Cd₈(OH)₄(bna)₆], the ligand’s rigid binaphthyl backbone promotes a square motif around Cd(II), while its carboxylates bridge multiple metal nodes. Computational modeling (e.g., DFT) can predict charge-transfer mechanisms between the ligand and metal clusters .

Table 1: Structural Parameters of Representative Complexes

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., 3D supramolecular arrays in H₂bna·CH₃OH·H₂O) .

- ¹H/¹³C NMR : Confirms esterification (δ ~3.8 ppm for methyl esters) and hydroxyl proton exchange (D₂O shake test).

- FT-IR : Identifies O–H (3200–3500 cm⁻¹) and C=O (1720–1740 cm⁻¹) stretches.

- Elemental analysis : Validates C, H, O content (theoretical for C₂₄H₁₈O₆: C 70.24%, H 4.38%, O 25.38%) .

Advanced: How can this ligand be utilized in designing photoluminescent coordination polymers?

Methodological Answer:

The ligand’s extended π-conjugation enables ligand-to-metal charge transfer (LMCT), producing blue/green emission. For example, [Cd₈(OH)₄(bna)₆] exhibits emission at 450 nm (τ = 1.2 ns) due to LMCT. Hydrothermal synthesis (160°C, 72 hrs) optimizes cluster formation, while time-resolved fluorescence spectroscopy quantifies quantum yields. Theoretical studies (e.g., molecular orbital calculations) correlate emission intensity with metal-cluster geometry .

Basic: What strategies ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane/isopropanol gradients.

- Crystallization-induced asymmetric transformation : Seed with enantiopure crystals to bias crystallization.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in esterification steps .

Advanced: How does the ligand’s structure compare to other binaphthyl-based linkers in MOF design?

Methodological Answer:

Unlike simpler dicarboxylates (e.g., 1,4-benzenedicarboxylate), this ligand’s hydroxyl groups enhance hydrogen bonding, stabilizing SBUs like [Zn₄(OH)₂] clusters. Its binaphthyl core introduces chirality, enabling applications in enantioselective catalysis. Comparative studies using PXRD and BET surface area analysis show higher porosity (e.g., 800 m²/g) in frameworks derived from this ligand vs. non-chiral analogs .

Basic: How to address solubility challenges in reaction optimization?

Methodological Answer:

- Solvent systems : Use polar aprotic solvents (DMF, DMSO) for ligand dissolution.

- Acid/base conditions : Deprotonate hydroxyl groups with NaOH (pH >10) to improve solubility.

- Co-solvents : Methanol/water (4:1) mixtures balance solubility and crystallization .

Advanced: What computational tools predict the ligand’s role in charge-transfer dynamics?

Methodological Answer:

- TD-DFT : Models excited-state transitions (e.g., HOMO→LUMO gaps) to explain photoluminescence.

- Multiwfn software : Analyzes electron density differences in metal-ligand bonds.

- VASP simulations : Predicts electronic structure changes in cluster-based polymers .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Light sensitivity : Store in amber vials under argon to prevent photooxidation of hydroxyl groups.

- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.

- Thermal stability : TGA data shows decomposition >250°C, allowing vacuum drying at 80°C .

Advanced: Can this ligand stabilize rare SBUs like metallacrowns?

Methodological Answer:

Yes, the ligand’s flexible coordination modes stabilize uncommon SBUs. For example, [Cd₈(μ₃-OH)₂(μ-OH)₂] metallacrown cores are formed via μ₃-OH bridging, confirmed by single-crystal XRD. EXAFS analysis reveals Cd–O bond lengths (~2.3 Å) consistent with tetrahedral coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.